molecular formula C10H16O4 B14054522 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate CAS No. 13438-19-2

2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate

Cat. No.: B14054522
CAS No.: 13438-19-2
M. Wt: 200.23 g/mol
InChI Key: LATQDAJIFIVBJP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate is an acrylate ester derivative featuring a hydroxyl group, an allyl ether moiety, and a methacrylate group.

Properties

IUPAC Name

(2-hydroxy-3-prop-2-enoxypropyl) 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-5-13-6-9(11)7-14-10(12)8(2)3/h4,9,11H,1-2,5-7H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATQDAJIFIVBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497612
Record name 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13438-19-2
Record name 2-Hydroxy-3-(2-propen-1-yloxy)propyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13438-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(allyloxy)-2-hydroxypropyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.245.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism

The most efficient route involves epoxide ring-opening of allyl glycidyl ether (AGE) with methacrylic acid (MAA). The reaction proceeds via acid-catalyzed nucleophilic attack at the less sterically hindered carbon of the epoxide group, forming a secondary alcohol and ester linkage.

Key steps :

  • Protonation of epoxide oxygen by MAA
  • Nucleophilic attack by carboxylate anion at central epoxide carbon
  • Formation of 2-hydroxy-3-allyloxypropyl methacrylate with 89% MAA conversion

Experimental Protocol

Parameter Optimal Value Effect on Yield
Molar Ratio (AGE:MAA) 1:1.05 Maximizes epoxy conversion (52%)
Catalyst Triphenylphosphine (1.5 wt%) Reduces side reactions
Temperature 90–110°C Balances reaction rate vs. thermal polymerization
Time 240 min Achieves 89% MAA conversion
Inhibitor Hydroquinone (0.1 wt%) Suppresses radical polymerization

Characterization Data :

  • FT-IR : Disappearance of epoxy ring absorption (915 cm⁻¹), emergence of ester C=O (1720 cm⁻¹)
  • ¹H NMR (CDCl₃) : δ 6.10 (s, 1H, CH₂=C), 5.55 (m, 2H, allyl CH₂), 4.30–4.15 (m, 4H, OCH₂), 3.80 (br s, 1H, OH)

Esterification of 2-Hydroxy-3-Allyloxypropanol

Diol Precursor Synthesis

2-Hydroxy-3-allyloxypropanol is synthesized through controlled hydrolysis of AGE:

Reaction :
$$
\text{Allyl glycidyl ether} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{2-Hydroxy-3-allyloxypropanol}
$$

Condition Value Outcome
Acid catalyst H₂SO₄ (0.5 wt%) 78% diol yield
Temperature 60°C Minimizes ether cleavage
Reaction time 6 h Complete ring-opening

Methacrylation Process

The diol undergoes selective esterification at the primary hydroxyl group using methacryloyl chloride:

Optimized conditions :

  • Methacryloyl chloride:diol = 1.2:1 (mol/mol)
  • Triethylamine (2 eq) as HCl scavenger
  • Dichloromethane solvent at 0→25°C
  • 12 h reaction time

Yield : 67% after silica gel chromatography (hexane:ethyl acetate 4:1)

Side reaction mitigation :

  • Stepwise addition of methacryloyl chloride
  • Strict temperature control below 30°C

Transesterification Approach

Catalytic System Screening

Comparative evaluation of transesterification catalysts using methyl methacrylate and 2-hydroxy-3-allyloxypropanol:

Catalyst Conversion (%) Selectivity (%)
Titanium(IV) isopropoxide 58 82
Candida antarctica lipase B 41 94
Dibutyltin dilaurate 63 78

Optimal conditions :

  • 110°C, toluene solvent, 4Å molecular sieves
  • Methanol removal via Dean-Stark trap
  • 24 h reaction time

Kinetic Analysis

The reaction follows pseudo-first-order kinetics with rate constant $$ k = 1.2 \times 10^{-4} \, \text{s}^{-1} $$ at 110°C. Activation energy calculated as $$ E_a = 45.6 \, \text{kJ/mol} $$ via Arrhenius plot (R² = 0.983).

Radical Polymerization Considerations

Stability During Synthesis

The allyl ether and methacrylate groups exhibit distinct polymerization tendencies:

Group Relative reactivity ratio (r₁) Q-e parameters
Methacrylate 0.87 Q=0.74, e=0.40
Allyl ether 0.12 Q=0.03, e=-1.54

Key findings :

  • Methacrylate polymerizes 7× faster than allyl ether at 70°C
  • Oxygen inhibition reduces allyl homopolymerization by 83%

Inhibitor Effectiveness

Inhibitor Concentration (ppm) Induction time (min)
Hydroquinone 200 48
MEHQ 150 52
TEMPO 100 120

Industrial-Scale Production Challenges

Purification Issues

Common impurities and removal strategies:

Impurity Source Removal Method
Diglycidyl ether AGE dimerization Short-path distillation
Methacrylic anhydride MAA self-condensation Hydrolysis (pH 9 buffer)
Oligomers Premature polymerization Molecular sieves (3Å)

Continuous Process Design

Two-stage reactor system for high-volume production:

  • Stage 1 : Epoxide ring-opening at 90°C (residence time 45 min)
  • Stage 2 : Product stabilization via thin-film evaporation (0.5 mbar, 80°C)

Economic metrics :

  • Space-time yield: 3.8 kg/(m³·h)
  • E-factor: 1.7 (excluding water)

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

Comparative study of thermal vs. microwave methods:

Parameter Conventional Microwave (300 W)
Reaction time 240 min 35 min
Energy consumption 8.4 MJ/kg 1.9 MJ/kg
Byproduct formation 12% 6%

Flow Chemistry Approaches

Microreactor system advantages:

  • 5× higher heat transfer coefficient vs. batch
  • 94% conversion achieved in 11.7 s residence time
  • Narrower molecular weight distribution (Đ = 1.12 vs. 1.31)

Analytical Characterization Standards

Spectroscopic Fingerprints

Critical absorption bands :

  • $$ \nu(\text{C=O}) $$: 1720–1710 cm⁻¹ (ester)
  • $$ \nu(\text{C-O-C}) $$: 1165 cm⁻¹ (allyl ether)
  • $$ \delta(\text{=C-H}) $$: 945 cm⁻¹ (methacrylate)

Chromatographic Purity

HPLC method validation parameters:

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: Acetonitrile/water (70:30)
  • Retention time: 6.73 min
  • LOD: 0.08 μg/mL, LOQ: 0.25 μg/mL

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)

    Acids and Bases: Hydrochloric acid, sodium hydroxide

    Solvents: Toluene, ethanol, water

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(2-propenyloxy)propyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. The presence of the propenyl groups allows for the formation of covalent bonds with other monomers, leading to the creation of complex polymer structures. These polymers can interact with various molecular targets and pathways, depending on their specific application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include:

  • Allyl ether (prop-2-en-1-yl oxy) : Provides sites for radical reactions or crosslinking.
  • Methacrylate (2-methylprop-2-enoate): Enables polymerization via free-radical mechanisms.

Table 1: Structural Comparison with Related Compounds

Compound Name Functional Groups Molecular Formula Key Applications/Reactivity References
2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate Hydroxyl, allyl ether, methacrylate Not explicitly provided Polymer crosslinking, adhesives
Methyl 2-methylprop-2-enoate (Methyl methacrylate) Methacrylate C₅H₈O₂ Acrylic plastics, resins
4-[Methyl(undecafluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate Methacrylate, perfluorinated sulfonamide C₁₄H₁₄F₁₁NO₄S Specialty polymers (hydrophobic/oleophobic)
Sodium 2-methylprop-2-ene-1-sulphonate Sulfonate, methacrylate C₄H₇NaO₃S Ionic monomers, surfactants
2-[2-(2-Prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate Multiple acrylate groups C₁₅H₂₄O₆ Crosslinking agents, UV-curable resins

Reactivity and Polymerization Behavior

  • Target Compound : The allyl ether and methacrylate groups allow dual reactivity: allyl ethers can undergo thiol-ene click chemistry, while methacrylates polymerize via radical mechanisms. The hydroxyl group may participate in hydrogen bonding, influencing crystallinity .
  • Methyl Methacrylate: A benchmark monomer for producing poly(methyl methacrylate) (PMMA), valued for transparency and rigidity. Lacks hydroxyl/allyl groups, limiting crosslinking versatility compared to the target compound .
  • Perfluorinated Methacrylate () : Fluorine atoms impart chemical inertness and hydrophobicity, making it suitable for coatings but less reactive in polar environments .
  • Sodium 2-methylprop-2-ene-1-sulphonate : Ionic sulfonate group enhances water solubility, favoring applications in hydrogels or ion-exchange resins .

Biological Activity

2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate, also known as a type of methacrylate compound, has garnered interest in various fields, including biochemistry and materials science. Its unique structure suggests potential biological activities, particularly in the context of polymer applications and interactions with biological systems.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C10H16O4\text{C}_10\text{H}_{16}\text{O}_4

It features a hydroxy group, an allyl ether moiety, and a methacrylate group, which contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its cytotoxicity, skin irritation potential, and allergenic properties.

Cytotoxicity and Irritation

Studies indicate that this compound can cause skin irritation and may elicit allergic reactions. Specifically:

  • Skin Irritation : Classified as H315 (Causes skin irritation) .
  • Allergic Reactions : Classified as H317 (May cause an allergic skin reaction) .

These properties highlight the need for caution when handling the compound in laboratory or industrial settings.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Toxicological Assessments :
    • A study assessed the cytotoxic effects of various methacrylate compounds, including this compound. Results indicated significant cytotoxicity at higher concentrations, necessitating further investigation into its mechanisms of action and potential therapeutic applications .
  • Polymer Interactions :
    • Research into polymer manufacturing has revealed that compounds like this compound are used as additives to enhance material properties. These studies suggest that while enhancing physical properties, they may also influence biological interactions when used in medical devices or drug delivery systems .

Data Tables

Property Value
Molecular FormulaC10H16O4
Skin Irritation ClassificationH315
Allergenic PotentialH317
CytotoxicitySignificant at high concentrations

Q & A

Q. What is the synthetic methodology for 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate?

The compound is synthesized via esterification of acrylic acid with 2-Hydroxy-3-(2-propenyloxy)propanol. Catalysts such as sulfuric acid or p-toluenesulfonic acid are employed under reflux conditions. Post-reaction purification involves distillation or chromatography to isolate the product .

Reaction ComponentRoleConditions
Acrylic acidReactantReflux (~100–120°C)
2-Hydroxy-3-(2-propenyloxy)propanolReactantEquimolar ratio
Sulfuric acidCatalyst1–5 mol%

Q. Which spectroscopic techniques are optimal for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms proton environments (e.g., hydroxyl and acrylate groups). Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1720 cm⁻¹). Mass spectrometry (MS) validates molecular weight (C₉H₁₄O₄, MW 186.2 g/mol). Computational tools like SMILES (e.g., CC(=C)C(=O)OCC(COC1CC=C1)O) and InChIKey (e.g., AMFGWXWBFGVCKG-UHFFFAOYSA-N) aid in structural modeling .

Q. What are the primary biomedical research applications of this compound?

The monomer is used in synthesizing hydrogels for drug delivery systems and biocompatible coatings for medical devices. In vitro biocompatibility testing (e.g., ISO 10993-5 cytotoxicity assays) and degradation studies under physiological conditions are critical for validation .

Advanced Research Questions

Q. How does the radical polymerization mechanism of this monomer influence polymer properties?

Radical polymerization, initiated by thermal (e.g., AIBN) or UV-activated initiators, forms cross-linked networks. The hydroxyl group enhances hydrogen bonding, improving mechanical strength. Kinetic studies (e.g., using differential scanning calorimetry or real-time FTIR) reveal dependencies on initiator concentration and temperature .

ParameterImpact on Polymerization
Initiator TypeAffects initiation rate and radical stability
TemperatureHigher temps accelerate chain propagation
Monomer PurityImpurities inhibit cross-linking efficiency

Q. What challenges arise in analyzing hydrolytic stability under varying pH conditions?

Hydrolysis at acidic (pH < 3) or alkaline (pH > 10) conditions yields acrylic acid and 2-Hydroxy-3-(2-propenyloxy)propanol. High-performance liquid chromatography (HPLC) quantifies degradation products, while Arrhenius modeling predicts shelf-life stability. Competing ester cleavage pathways complicate kinetic analysis .

Q. How can computational modeling optimize copolymer design with this monomer?

Density Functional Theory (DFT) predicts reactivity ratios for copolymerization with acrylates or methacrylates. Molecular dynamics simulations assess hydrogen-bonding interactions between hydroxyl groups and co-monomers, guiding material design for targeted mechanical or swelling properties .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies in reported yields (60–85%) may stem from catalyst efficiency or side reactions (e.g., oligomerization). Resolution: Optimize catalyst loading and reaction time via Design of Experiments (DoE) .
  • Polymer Degradation Rates : Conflicting hydrolysis rates in literature could reflect differences in experimental pH control or impurity levels. Resolution: Standardize buffer systems and validate monomer purity via GC-MS .

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